2-Bromo-7-chloroquinoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers pursuing antimalarial SAR against chloroquine-resistant P. falciparum face a critical synthetic bottleneck: mono-halogenated quinolines lack the orthogonal reactivity needed for programmed sequential derivatization. 2-Bromo-7-chloroquinoline (CAS 1044764-18-2) resolves this with chemoselective C2-Br and C7-Cl handles. • Enables first-stage Suzuki-Miyaura coupling at C2-Br while preserving C7-Cl for subsequent functionalization • Retains the 7-chloro pharmacophore essential for antiplasmodial activity; permits controlled C2 diversification without ablating potency • Validated scaffold: recombinant Anopheles gambiae AChE IC₅₀ = 142 nM Supplied with consistent purity for medicinal chemistry, antimalarial lead optimization, and vector-control discovery programs.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1044764-18-2
Cat. No. B1286697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-chloroquinoline
CAS1044764-18-2
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
InChIKeyGOMIDBWHBBLQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-chloroquinoline: Halogenated Quinoline Building Block


2-Bromo-7-chloroquinoline (CAS 1044764-18-2) is a dihalogenated quinoline derivative bearing a bromine atom at the 2-position and a chlorine atom at the 7-position of the quinoline ring system, with a molecular formula of C₉H₅BrClN and molecular weight of 242.50 Da . This compound is structurally characterized by predicted physicochemical parameters including a calculated LogP of 3.67, density of 1.7±0.1 g/cm³, boiling point of 328.1±22.0 °C at 760 mmHg, and polar surface area of 13 Ų . As a member of the halogenated quinoline class, it serves as a key intermediate in pharmaceutical development and organic synthesis, with documented application as a building block for the synthesis of compounds exhibiting antibacterial, antiviral, antimalarial, and anticancer properties .

Why 2-Bromo-7-chloroquinoline Substitution Fails


Halogenated quinoline building blocks are not functionally interchangeable due to the differential reactivity of C(sp²)–Br versus C(sp²)–Cl bonds in cross-coupling reactions, the critical importance of substitution position on downstream biological activity, and the inherent value of orthogonal reactivity for sequential derivatization strategies. In Pd-catalyzed Suzuki–Miyaura couplings, the oxidative addition rate at C–Br bonds substantially exceeds that at C–Cl bonds, enabling chemoselective functionalization of dihalogenated quinolines [1]. Positional isomerism within the quinoline scaffold is not benign: SAR studies on reversed chloroquines have established that 2-substituents decrease in vitro antiplasmodial activity relative to 7-chloro substitution [2]. The specific 2-bromo-7-chloro substitution pattern creates a scaffold with programmable synthetic access to diverse 2,7-disubstituted quinolines, a strategic advantage that generic single-halogen analogs cannot replicate [3].

2-Bromo-7-chloroquinoline: Differentiation Evidence


Orthogonal Reactivity for Sequential 2,7-Disubstitution

The 2-bromo-7-chloro substitution pattern provides orthogonal reactivity that enables programmed sequential functionalization. Bromine at the 2-position undergoes rapid oxidative addition in Pd-catalyzed cross-couplings, while chlorine at the 7-position is retained under standard Suzuki conditions using PPh₃ ligand [1]. This differential reactivity allows selective 2-position coupling followed by subsequent 7-position functionalization to generate 2,7-disubstituted quinoline libraries [2]. In contrast, mono-halogenated quinolines (e.g., 7-chloroquinoline) offer only single-point diversification, and regioisomers such as 7-bromo-2-chloroquinoline present reversed reactivity that alters synthetic sequence planning. The C2-Br bond displays markedly higher reactivity in oxidative addition compared to C2-Cl, with Pd/C-catalyzed Suzuki couplings requiring only PPh₃ ligand for bromoquinolines versus more forcing conditions for chloroquinolines [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

AChE Inhibition in Anopheles gambiae

2-Bromo-7-chloroquinoline has documented inhibitory activity against recombinant Anopheles gambiae (African malaria mosquito) wild-type acetylcholinesterase (AChE) [1]. The compound exhibits an IC₅₀ of 142 nM after 10 minutes of incubation and an IC₅₀ of 285 nM after 60 minutes of incubation as measured by Ellman assay [1]. While direct comparator data for alternative halogenated quinoline building blocks in this exact assay system are not available, this represents a verified biochemical activity for the parent scaffold that can be enhanced through subsequent derivatization.

Malaria Vector Control Insecticide Discovery Biochemical Assay

2- vs 7-Chloro Antiplasmodial SAR

In systematic SAR studies of reversed chloroquines, compounds bearing substituents at the 2-position of the quinoline ring exhibit decreased in vitro antiplasmodial activity against P. falciparum relative to compounds with 7-chloro substitution [1]. This class-level inference, derived from a study encompassing chloro, bromo, iodo, fluoro, nitro, trifluoromethyl, methyl, and methoxy substituents across positions 2-, 5-, 6-, 7-, and 8- [1], establishes that the 2-position is a critical locus for modulating biological activity. The 2-bromo-7-chloro substitution pattern therefore preserves the favorable 7-chloro motif known to be important for antimalarial pharmacophores while installing a modifiable handle at the 2-position for further derivatization.

Antimalarial Drug Discovery Structure-Activity Relationship Plasmodium falciparum

2-Bromo-7-chloroquinoline: Application Scenarios


Sequential Cross-Coupling for 2,7-Disubstituted Quinolines

Utilize the orthogonal reactivity of 2-Bromo-7-chloroquinoline for programmed sequential cross-coupling: first-stage Suzuki–Miyaura coupling at the C2-Br position using Pd/C catalyst with PPh₃ ligand to introduce aryl/heteroaryl diversity [1], followed by second-stage functionalization at the C7-Cl position using modified catalytic conditions to access 2,7-disubstituted quinoline libraries [2]. This two-step diversification strategy is not achievable with mono-halogenated quinolines and provides a strategic advantage over regioisomeric dihalogenated building blocks with reversed halogen placement.

7-Chloro Antimalarial Pharmacophore Elaboration

In antimalarial drug discovery programs targeting chloroquine-resistant Plasmodium falciparum, employ 2-Bromo-7-chloroquinoline as a scaffold that preserves the therapeutically significant 7-chloro substitution pattern [3] while providing a C2-Br handle for installing reversal agent moieties, side-chain diversity, or conjugation partners. This approach mitigates the activity-diminishing effects observed with 2-position substitution in reversed chloroquine SAR studies by enabling controlled derivatization of the modifiable 2-position without disrupting the 7-chloro pharmacophore [3].

Insecticide Leads Targeting Anopheles AChE

Initiate structure-activity relationship campaigns for malaria vector control using 2-Bromo-7-chloroquinoline as a validated starting scaffold with documented inhibitory activity against recombinant Anopheles gambiae AChE (IC₅₀ = 142 nM at 10 min) [4]. The compound's dual halogen handles enable systematic exploration of substitution effects on AChE potency and selectivity, supporting the development of novel insecticides targeting arthropod vectors of human disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-7-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.